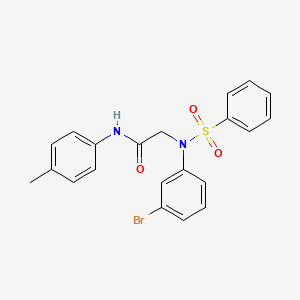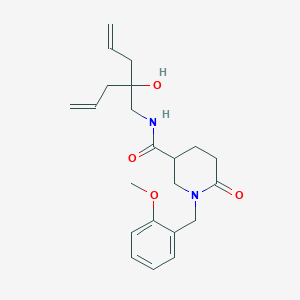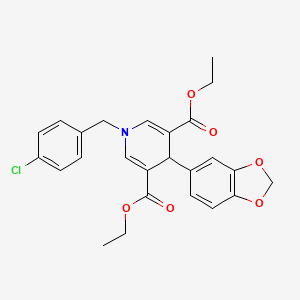
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-564929, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have a wide range of pharmacological effects. In
作用机制
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine in the synaptic cleft, which has been shown to have a wide range of pharmacological effects.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of glycine in the synaptic cleft, which has been associated with antidepressant, anxiolytic, and analgesic effects. It has also been shown to have potential applications in the treatment of schizophrenia and cognitive disorders.
实验室实验的优点和局限性
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of glycine in the central nervous system. It has also been extensively studied, which means that there is a large body of literature available on its pharmacological effects.
However, there are also some limitations to using N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has been shown to have potential off-target effects, which means that it may not be as selective as other GlyT1 inhibitors. It also has a relatively short half-life, which means that it may not be suitable for long-term studies.
未来方向
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential applications of GlyT1 inhibitors in the treatment of cognitive disorders. Another area of interest is the development of more selective GlyT1 inhibitors with longer half-lives. Additionally, there is a need for further studies to elucidate the mechanisms underlying the pharmacological effects of N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
合成方法
The synthesis of N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been described in detail in the literature. The compound can be synthesized by reacting 3-bromoaniline, 4-methylphenylboronic acid, and phenylsulfonyl chloride with N-(tert-butoxycarbonyl)glycine in the presence of a palladium catalyst. The resulting product is then deprotected to yield N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
科学研究应用
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including antidepressant, anxiolytic, and analgesic effects. It has also been shown to have potential applications in the treatment of schizophrenia and cognitive disorders.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-16-10-12-18(13-11-16)23-21(25)15-24(19-7-5-6-17(22)14-19)28(26,27)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDBBSVUAESJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-amino-1,3-thiazol-4-yl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide trifluoroacetate](/img/structure/B6039782.png)
![4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6039788.png)
![4-(3-{1-[(5-cyclohexyl-2-thienyl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6039791.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B6039811.png)
![N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6039823.png)
![(3R*,4R*)-1-[(6-fluoro-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6039832.png)
![N-(3-acetylphenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6039833.png)
![N-(3-isoxazolylmethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6039847.png)
![3-(1-azocanylmethyl)-2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B6039850.png)

![3-(1,3-benzodioxol-5-yl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6039865.png)

![3-benzyl-7-[2-(diethylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione dihydrochloride](/img/structure/B6039872.png)
![1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B6039880.png)